N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(2-phenoxyethylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13(19)17-14-6-5-7-15(12-14)18-23(20,21)11-10-22-16-8-3-2-4-9-16/h2-9,12,18H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUWAZCUKTYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide typically involves the following steps:
Formation of Phenoxyethylsulfonamide: The initial step involves the reaction of phenoxyethylamine with a sulfonyl chloride to form phenoxyethylsulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling with Phenylacetamide: The phenoxyethylsulfonamide is then coupled with phenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amine derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have investigated the antiviral properties of compounds similar to N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide, particularly in targeting viral replication mechanisms. For instance, research focusing on N-phenyl-acetamides has shown promising results against viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of viruses such as SARS-CoV-2 and influenza .
Case Study: SARS-CoV-2 Inhibition
A study involving a library of acetamide derivatives demonstrated that specific compounds effectively inhibited the RdRp activity of SARS-CoV-2, suggesting that similar structures may also exhibit antiviral properties. The most effective candidates showed low cytotoxicity while maintaining strong antiviral activity .
Anticancer Potential
This compound has been explored for its anticancer properties. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.
Case Study: Anticancer Activity
In experimental settings, compounds resembling this compound demonstrated significant growth inhibition against various cancer cell lines. For example, a related compound showed percent growth inhibitions ranging from 51% to 86% across different cancer types .
Antibacterial Properties
The antibacterial efficacy of this compound and its analogs has also been a focus of research. These compounds are believed to disrupt bacterial cell wall synthesis, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl or sulfonamide groups can significantly influence biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Substituent Variation | Alters binding affinity to biological targets |
| Chain Length Adjustments | Impacts pharmacokinetics and bioavailability |
| Functional Group Changes | Can enhance or reduce toxicity |
Mechanism of Action
The mechanism of action of N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique sulfonamide linkage and phenoxyethyl substitution, which may enhance its interaction with biological targets. Its molecular formula is .
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory effects of related acetamide compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives like N-(2-hydroxy phenyl)acetamide have shown significant reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis . This indicates that the sulfonamide moiety might contribute to the modulation of inflammatory pathways.
2. Analgesic Activity
Research on substituted acetamides has demonstrated their potential as analgesics. In a study assessing various acetamide derivatives for analgesic activity using the Eddy hot plate method, certain compounds showed effectiveness comparable to traditional analgesics like diclofenac . The structure-activity relationship (SAR) suggests that modifications in the phenyl rings can enhance pain relief properties.
3. Antimicrobial Activity
The antimicrobial potential of this compound can be inferred from studies on similar compounds. For example, N-phenylacetamides with thiazole moieties exhibited promising antibacterial effects against various bacterial strains . The introduction of phenoxyethyl and sulfonamide groups may enhance the compound's ability to penetrate bacterial membranes or inhibit key metabolic pathways.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide, and what starting materials are typically employed?
- Methodological Answer : Synthesis often involves multi-step reactions. For example, substituted phenols (e.g., 2-amino-substituted phenols) can react with sulfonamide-containing acetyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form intermediates, followed by acetylation . Reaction optimization may include adjusting solvent systems (e.g., acetonitrile), bases (e.g., K₂CO₃), and temperature . TLC monitoring is critical for tracking reaction progress .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C) for structural elucidation of sulfonamido and acetamide groups.
- FTIR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
- Mass spectrometry for molecular weight validation.
- Single-crystal XRD for resolving stereochemical ambiguities, as demonstrated in related acetamide derivatives .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : Based on safety data for structurally similar acetamides, store in airtight containers under inert gas (N₂/Ar), protect from light, and maintain temperatures below –20°C. Stability assessments should include periodic HPLC purity checks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst screening : Use phase-transfer catalysts or mild bases (e.g., K₂CO₃) to minimize side reactions .
- Temperature control : Gradual heating (e.g., 50–80°C) prevents decomposition of thermally labile intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or phenoxyethyl positions to assess effects on target binding .
- Bioassays : Test derivatives in antioxidant (e.g., DPPH radical scavenging) or sodium channel inhibition assays (e.g., tetrodotoxin-sensitive channel models) .
- Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., sulfonamide geometry) to activity trends .
Q. How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for ion channels) and buffer conditions (pH, ionic strength).
- Metabolic stability tests : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
- Orthogonal validation : Confirm activity via complementary assays (e.g., electrophysiology for channel blockers) .
Q. What computational strategies are effective in predicting binding modes or toxicity profiles?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., sodium channels, as in Compound H ).
- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .
- Quantum mechanics (QM) : Calculate electrostatic potential maps to identify reactive sites prone to metabolic oxidation .
Q. How can researchers address challenges in purifying sulfonamide-containing intermediates?
- Methodological Answer :
- Acid-base partitioning : Use pH-dependent solubility (e.g., extract sulfonamides in basic aqueous layers) .
- Chelating agents : Add EDTA to eliminate metal impurities from reaction mixtures .
- HPLC method development : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) for high-resolution separation of polar byproducts .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar acetamide derivatives?
- Methodological Answer :
- Stepwise analysis : Compare stoichiometry (e.g., molar ratios of acetyl chloride to phenol), reaction times, and workup procedures across studies .
- Byproduct identification : Use LC-MS to detect unreported intermediates (e.g., N-oxide forms) that may reduce yields .
- Scale-up effects : Pilot small-scale (mg) vs. large-scale (g) syntheses to identify mass transfer limitations .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
